molecular formula C24F45N3 B1583432 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine CAS No. 21674-38-4

2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine

Cat. No.: B1583432
CAS No.: 21674-38-4
M. Wt: 1185.2 g/mol
InChI Key: BFAUAMWYFFXWLX-UHFFFAOYSA-N
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Description

2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine is a fluorinated triazine compound known for its unique chemical properties and potential applications in various fields. The compound is characterized by the presence of three pentadecafluoroheptyl groups attached to a triazine ring, which imparts significant hydrophobicity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with pentadecafluoroheptyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanuric chloride. The general reaction scheme is as follows:

Cyanuric chloride+3×Pentadecafluoroheptyl alcoholThis compound+3×HCl\text{Cyanuric chloride} + 3 \times \text{Pentadecafluoroheptyl alcohol} \rightarrow \text{this compound} + 3 \times \text{HCl} Cyanuric chloride+3×Pentadecafluoroheptyl alcohol→this compound+3×HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorinated alkyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The triazine ring can participate in redox reactions, although the fluorinated groups provide significant resistance to oxidation.

    Hydrolysis: Under acidic or basic conditions, the triazine ring can be hydrolyzed, leading to the formation of corresponding amines and other by-products.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield fluorinated triazine derivatives, while hydrolysis can produce amines and other degradation products.

Scientific Research Applications

2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of advanced materials and polymers with unique properties.

    Biology: Investigated for its potential use in bio-conjugation and as a component in drug delivery systems due to its stability and hydrophobicity.

    Medicine: Explored for its potential in developing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its chemical resistance and hydrophobic nature.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine involves its interaction with molecular targets through hydrophobic interactions and potential hydrogen bonding. The fluorinated groups enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in various applications. The triazine ring can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
  • 2,4,6-Tris(2-pyridyl)-1,3,5-triazine
  • 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine

Uniqueness

2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine is unique due to the presence of long-chain fluorinated alkyl groups, which impart exceptional hydrophobicity and chemical stability. This distinguishes it from other triazine derivatives that may have shorter or non-fluorinated substituents, resulting in different chemical and physical properties.

Properties

IUPAC Name

2,4,6-tris(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24F45N3/c25-4(26,7(31,32)10(37,38)13(43,44)16(49,50)19(55,56)22(61,62)63)1-70-2(5(27,28)8(33,34)11(39,40)14(45,46)17(51,52)20(57,58)23(64,65)66)72-3(71-1)6(29,30)9(35,36)12(41,42)15(47,48)18(53,54)21(59,60)24(67,68)69
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAUAMWYFFXWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24F45N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176059
Record name 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1185.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21674-38-4
Record name 2,4,6-Tris(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21674-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021674384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tris(pentadecafluoroheptyl)-1,3,5-triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-tris(pentadecafluoroheptyl)-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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